N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
Overview
Description
N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide is a chemical compound commonly referred to as BAY 11-7082. It is a potent inhibitor of nuclear factor kappa-B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. The inhibition of NF-κB by BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.
Mechanism of Action
BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. BAY 11-7082 has also been shown to inhibit the activity of other kinases involved in NF-κB activation, such as IKKα and IKKβ.
Biochemical and Physiological Effects:
The inhibition of NF-κB by BAY 11-7082 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in response to various stimuli. It has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, BAY 11-7082 has been shown to inhibit the replication of several viruses, including HIV-1, HSV-1, and HCV.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BAY 11-7082 in lab experiments is its potency and specificity for inhibiting NF-κB. It has been shown to be effective at low concentrations and does not affect the activity of other transcription factors. However, one limitation of using BAY 11-7082 is its potential toxicity, especially at high concentrations. It has been shown to induce apoptosis in normal cells at high concentrations and can also affect the activity of other kinases involved in cell survival.
Future Directions
There are several future directions for the study of BAY 11-7082 and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of NF-κB that can be used in clinical settings. Another area of interest is the identification of biomarkers that can predict the response of tumors to NF-κB inhibition. In addition, the combination of BAY 11-7082 with other chemotherapeutic agents or immunotherapies is also an area of active research.
Scientific Research Applications
BAY 11-7082 has been extensively used in scientific research to study the role of NF-κB in various biological processes and diseases. It has been shown to inhibit the activation of NF-κB in response to various stimuli, including cytokines, bacterial products, and oxidative stress. This inhibition has been found to have therapeutic potential in several diseases, including cancer, inflammatory disorders, and viral infections.
properties
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-12(2)19-17(21)15-6-4-5-7-16(15)20-24(22,23)14-10-8-13(18)9-11-14/h4-12,20H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOIXJRDOKPOLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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